N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
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Overview
Description
N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a cyclopropyl group, a sulfonamide group, and a 6-oxo-1,6-dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other medical conditions.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- N-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide
Uniqueness
N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O3S |
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Molecular Weight |
214.24 g/mol |
IUPAC Name |
N-cyclopropyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c11-8-4-3-7(5-9-8)14(12,13)10-6-1-2-6/h3-6,10H,1-2H2,(H,9,11) |
InChI Key |
XUYUTVISQQAWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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